3-[5-oxo-5-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-[5-oxo-5-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the tetrahydropyridine and phenyl groups adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-oxo-5-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Tetrahydropyridine Group: The tetrahydropyridine group can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Final Assembly: The final assembly of the compound involves the coupling of the intermediate products through condensation or substitution reactions, often under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-oxo-5-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds in the tetrahydropyridine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and catalysts such as aluminum chloride (AlCl3) are employed.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, alcohols, and pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-oxo-5-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[5-oxo-5-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Tetrahydropyridine Derivatives: Compounds like MPTP, a neurotoxin, and various pharmaceuticals used in the treatment of Parkinson’s disease.
Uniqueness
3-[5-oxo-5-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)pentyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of the quinazoline and tetrahydropyridine moieties, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-22(26-16-13-19(14-17-26)18-8-2-1-3-9-18)12-6-7-15-27-23(29)20-10-4-5-11-21(20)25-24(27)30/h1-5,8-11,13H,6-7,12,14-17H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHABSJYEHNATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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